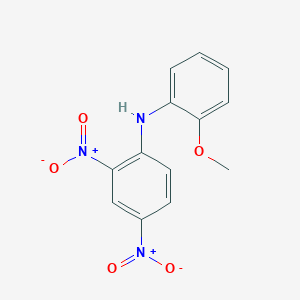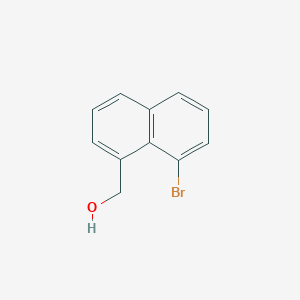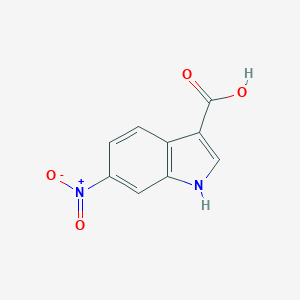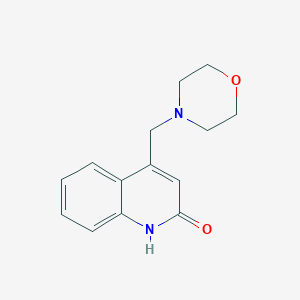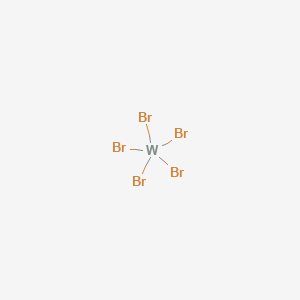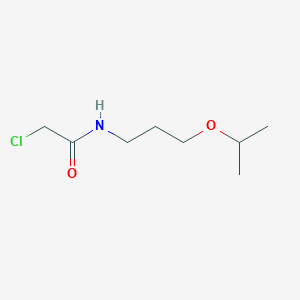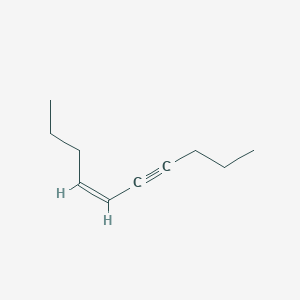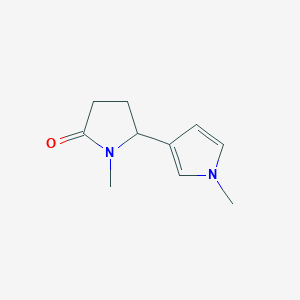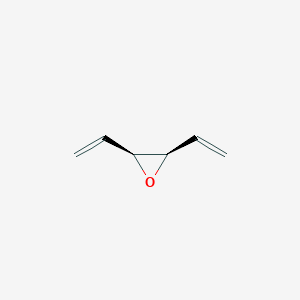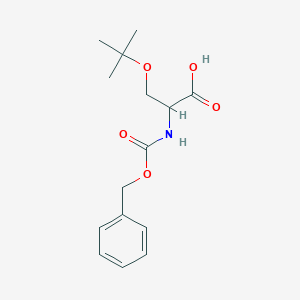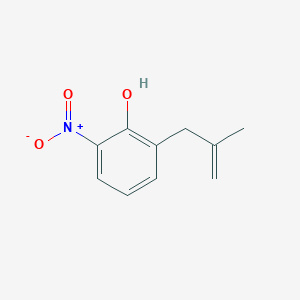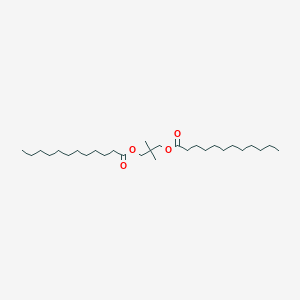
Neopentyl glycol dilaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neopentyl glycol dilaurate (NPGDL) is a synthetic compound that belongs to the class of diesters. It is commonly used as a non-toxic plasticizer and lubricant in the manufacturing of various products such as films, coatings, adhesives, and plastics. NPGDL is a colorless, odorless, and viscous liquid that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Wirkmechanismus
The mechanism of action of Neopentyl glycol dilaurate is not well understood. However, it is believed that it acts as a plasticizer by reducing the intermolecular forces between the polymer chains, thereby increasing their flexibility and reducing their brittleness. As a lubricant, Neopentyl glycol dilaurate reduces friction between the metal surfaces, thereby reducing wear and tear. As a dispersant, Neopentyl glycol dilaurate helps to break up the agglomerates of pigments and dyes, thereby improving their dispersion in the medium.
Biochemische Und Physiologische Effekte
Neopentyl glycol dilaurate is considered to be non-toxic and has low acute toxicity. It is not expected to cause any adverse effects on human health or the environment. However, prolonged exposure to Neopentyl glycol dilaurate may cause skin irritation, eye irritation, and respiratory irritation. Therefore, it is recommended to use appropriate personal protective equipment when handling Neopentyl glycol dilaurate.
Vorteile Und Einschränkungen Für Laborexperimente
Neopentyl glycol dilaurate has several advantages as a plasticizer, lubricant, and dispersant. It is non-toxic, has low volatility, and is compatible with a wide range of polymers and solvents. However, Neopentyl glycol dilaurate has some limitations as well. It has a low boiling point and a high flash point, which makes it difficult to handle at high temperatures. Additionally, Neopentyl glycol dilaurate has poor resistance to ultraviolet (UV) light and may degrade under prolonged exposure to sunlight.
Zukünftige Richtungen
There are several future directions for the research and development of Neopentyl glycol dilaurate. One of the areas of interest is the application of Neopentyl glycol dilaurate as a plasticizer in the production of biodegradable polymers. Another area of interest is the development of Neopentyl glycol dilaurate-based lubricants that have improved performance and environmental sustainability. Additionally, the use of Neopentyl glycol dilaurate as a dispersant in the production of nanomaterials is an area of active research. Finally, the development of new synthesis methods that are more efficient and environmentally friendly is an area of ongoing research.
Conclusion:
In conclusion, Neopentyl glycol dilaurate is a versatile compound that has several applications in the field of science and technology. Its non-toxic nature, low volatility, and compatibility with a wide range of polymers and solvents make it an attractive choice for various industrial applications. Further research is needed to explore the potential of Neopentyl glycol dilaurate in new applications and to develop more efficient and sustainable synthesis methods.
Synthesemethoden
The synthesis of Neopentyl glycol dilaurate involves the reaction of neopentyl glycol with lauric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction takes place at a temperature of around 150-180°C for several hours until the desired product is obtained. The purification of the product is carried out by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Neopentyl glycol dilaurate has been extensively studied for its various applications in the field of science and technology. It has been used as a plasticizer in the production of polyvinyl chloride (PVC) films, which find application in food packaging, medical devices, and construction materials. Neopentyl glycol dilaurate has also been used as a lubricant in the manufacturing of metalworking fluids, which are used in the machining of various metals such as aluminum, copper, and steel. Additionally, Neopentyl glycol dilaurate has been used as a dispersant in the production of pigments and dyes.
Eigenschaften
CAS-Nummer |
10525-39-0 |
|---|---|
Produktname |
Neopentyl glycol dilaurate |
Molekularformel |
C29H56O4 |
Molekulargewicht |
468.8 g/mol |
IUPAC-Name |
(3-dodecanoyloxy-2,2-dimethylpropyl) dodecanoate |
InChI |
InChI=1S/C29H56O4/c1-5-7-9-11-13-15-17-19-21-23-27(30)32-25-29(3,4)26-33-28(31)24-22-20-18-16-14-12-10-8-6-2/h5-26H2,1-4H3 |
InChI-Schlüssel |
AICVNPFGQRNUCD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCCCC |
Andere CAS-Nummern |
10525-39-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





